molecular formula C9H6F2N2 B13655775 6-(Difluoromethyl)quinazoline

6-(Difluoromethyl)quinazoline

Cat. No.: B13655775
M. Wt: 180.15 g/mol
InChI Key: UMONDSHPNARXDI-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core with a difluoromethyl group attached at the 6th position Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)quinazoline typically involves the introduction of the difluoromethyl group onto a quinazoline scaffold. One common method is the selective difluoromethylation of quinazolines using commercially available ethyl bromodifluoroacetate as a difluorocarbene precursor. This method provides the corresponding difluoromethyl-substituted quinazoline derivatives with yields of up to 83% .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and other advanced synthetic techniques can streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, modulating various biological processes .

Comparison with Similar Compounds

Uniqueness: 6-(Difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which enhances its stability and biological activity compared to other quinazoline derivatives. This modification can lead to improved pharmacokinetic properties and increased potency in therapeutic applications .

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

6-(difluoromethyl)quinazoline

InChI

InChI=1S/C9H6F2N2/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-5,9H

InChI Key

UMONDSHPNARXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C(F)F

Origin of Product

United States

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